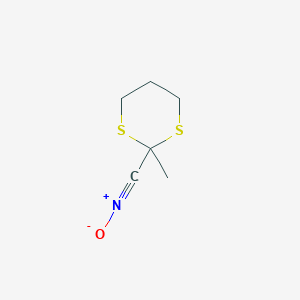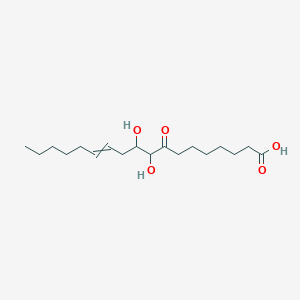
9,10-Dihydroxy-8-oxooctadec-12-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxy-8-oxooctadec-12-enoic acid is a compound with the molecular formula C18H32O5. It is a derivative of octadecenoic acid and is characterized by the presence of two hydroxyl groups and one oxo group on its carbon chain. This compound is known for its biological activity and is found in various biological systems, including human blood plasma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid typically involves the oxidation of linoleic acid. One common method includes the use of microbial enzymes to catalyze the oxidation process. The reaction conditions often involve maintaining a specific pH and temperature to optimize the enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes, utilizing genetically engineered microorganisms that can efficiently convert linoleic acid to this compound. These processes are designed to be scalable and cost-effective, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroxy-8-oxooctadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation Products: Compounds with additional oxo groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
9,10-Dihydroxy-8-oxooctadec-12-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10,11-Trihydroxyoctadec-12-enoic acid: Similar structure with an additional hydroxyl group.
10,12-Octadecadienoic acid, 9,14-dihydroxy, TMS, methyl ester: Similar structure with different functional groups.
Uniqueness
9,10-Dihydroxy-8-oxooctadec-12-enoic acid is unique due to its specific combination of hydroxyl and oxo groups, which confer distinct chemical and biological properties. Its ability to modulate various biological pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
138604-79-2 |
|---|---|
Formule moléculaire |
C18H32O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
9,10-dihydroxy-8-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-9-12-15(19)18(23)16(20)13-10-7-8-11-14-17(21)22/h6,9,15,18-19,23H,2-5,7-8,10-14H2,1H3,(H,21,22) |
Clé InChI |
NIOKCFABUMZUDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(C(C(=O)CCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


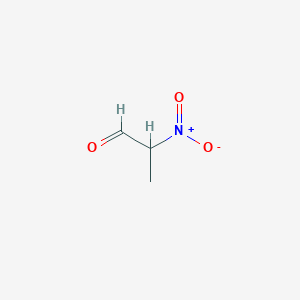
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
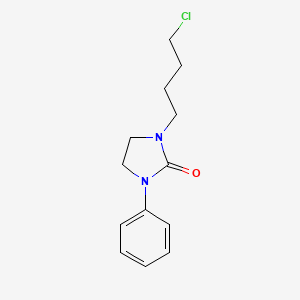

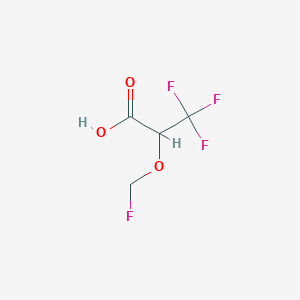
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)

![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)


![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
